Iron(2+);1-methylcyclopenta-1,3-diene

Catalog No.
S1503330
CAS No.
1291-47-0
M.F
C12H14Fe 10*
M. Wt
214.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(2+);1-methylcyclopenta-1,3-diene

CAS Number

1291-47-0

Product Name

Iron(2+);1-methylcyclopenta-1,3-diene

IUPAC Name

iron(2+);1-methylcyclopenta-1,3-diene

Molecular Formula

C12H14Fe 10*

Molecular Weight

214.08 g/mol

InChI

InChI=1S/2C6H7.Fe/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1;+2

InChI Key

YTOVAWUSMUMHIM-UHFFFAOYSA-N

SMILES

CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Fe+2]

Canonical SMILES

CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Fe+2]

Catalyst for Organic Transformations:

Iron(2+);1-methylcyclopenta-1,3-diene, also known as Cp*FeMe2, is a well-studied organometallic compound with applications in various organic transformations. Its ability to form and activate small molecules through its metal center makes it a versatile catalyst for reactions like:

  • Hydrogenation: Cp*FeMe2 can efficiently catalyze the hydrogenation of alkenes and alkynes, offering an alternative to traditional noble metal catalysts like palladium and platinum.
  • Hydroamination: This compound also finds use in hydroamination reactions, where an amine group and a hydrogen atom are added across a double bond. This process is useful for synthesizing valuable nitrogen-containing compounds.
  • Hydrosilylation: Cp*FeMe2 can catalyze the addition of a silicon-hydrogen bond (Si-H) across an unsaturated bond, enabling the formation of organosilicon compounds with diverse applications in materials science and pharmaceuticals.

Model System for Organometallic Chemistry:

Due to its well-defined structure and readily accessible +2 oxidation state of the iron center, Cp*FeMe2 serves as a valuable model system for studying fundamental aspects of organometallic chemistry. Researchers utilize this compound to:

  • Investigate the mechanisms of organometallic reactions: By understanding how Cp*FeMe2 interacts with substrates and reagents, scientists can gain insights into the reaction pathways and factors influencing their efficiency and selectivity.
  • Develop new synthetic methods: The knowledge gained from studying Cp*FeMe2 can be applied to design and develop novel catalysts for various organic transformations, potentially leading to more efficient and sustainable synthetic processes.

Material Science Applications:

The unique properties of Cp*FeMe2, including its ability to form well-defined complexes with various ligands, have led to its exploration in material science applications such as:

  • Development of new catalysts for olefin polymerization: This process involves the conversion of small alkene molecules into long polymer chains, used in the production of various plastics and materials.
  • Design of functional materials: By incorporating Cp*FeMe2 units into different materials, researchers aim to create novel functional properties, such as magnetism, conductivity, or light-emitting capabilities.

Iron(2+);1-methylcyclopenta-1,3-diene is a coordination compound consisting of iron in the +2 oxidation state complexed with 1-methylcyclopenta-1,3-diene. The molecular formula for this compound is C₁₂H₁₄Fe, and it has a molecular weight of approximately 218.06 g/mol. The structure features a central iron atom coordinated with the diene ligand, which contributes to its unique reactivity and properties.

1-Methylcyclopenta-1,3-diene itself is a cyclic diene with notable reactivity, particularly in Diels-Alder reactions and other cycloaddition processes . This compound is characterized by its ability to stabilize the iron center while allowing for various chemical transformations.

  • Diels-Alder Reactions: The diene can act as a diene in Diels-Alder reactions, forming cyclohexene derivatives when reacted with dienophiles.
  • Oxidation Reactions: The iron center can undergo oxidation to form iron(3+), which may alter the reactivity of the complex.
  • Ligand Exchange: The diene can be replaced by other ligands under certain conditions, leading to new coordination complexes .

Synthesis of Iron(2+);1-methylcyclopenta-1,3-diene typically involves:

  • Direct Reaction: Mixing iron(II) salts with 1-methylcyclopenta-1,3-diene under controlled conditions can yield the desired complex.
  • Solvent-Free Methods: Recent advancements have suggested solvent-free synthesis as a more environmentally friendly approach.
  • Ligand Coordination: In situ generation of 1-methylcyclopenta-1,3-diene may also be employed to ensure maximum reactivity during the coordination process .

Iron(2+);1-methylcyclopenta-1,3-diene has potential applications in various fields:

  • Catalysis: As a catalyst in organic synthesis due to its ability to facilitate reactions involving diene chemistry.
  • Material Science: Potential use in creating new materials that incorporate iron and diene functionalities.
  • Pharmaceuticals: Exploration as a drug candidate or as part of drug delivery systems due to its unique chemical properties .

Interaction studies on Iron(2+);1-methylcyclopenta-1,3-diene focus on its reactivity with various substrates. These studies often examine:

  • Reactivity with Nucleophiles: Understanding how the diene component interacts with nucleophiles can provide insights into its synthetic utility.
  • Metal-Ligand Interactions: Investigating how changes in the ligand environment affect the stability and reactivity of the iron center .

Several compounds share structural or functional similarities with Iron(2+);1-methylcyclopenta-1,3-diene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Iron(2+);CyclopentadieneC₈H₈FeMore reactive due to less steric hindrance
Cobalt(2+);CyclopentadieneC₈H₈CoSimilar coordination chemistry but different metal
Nickel(2+);CyclopentadieneC₈H₈NiExhibits different catalytic properties compared to iron
Iron(2+);Bicyclo[2.2.0]hexeneC₈H₈FeA bicyclic system that alters electronic properties

Iron(2+);1-methylcyclopenta-1,3-diene is unique due to its specific ligand environment and the stability imparted by the methyl group on the cyclopentadiene ring. This allows for distinct reactivity patterns not observed in other similar compounds.

Iron(II) methylcyclopentadienyl complexes belong to the broader class of substituted metallocenes, characterized by:

PropertyDescription
Coordination GeometrySandwich structure with Fe²⁺ between two η⁵-cyclopentadienyl ligands
Electronic ConfigurationLow-spin d⁶ configuration, with 18 valence electrons
Substitution EffectsMethyl groups alter electron density, solubility, and ligand dynamics

These complexes exhibit unique stereoelectronic properties due to the methyl group’s +I effect, which increases electron density on the Cp' ring and modulates Fe–C bond lengths. Unlike parent ferrocene, methyl substitution introduces asymmetry, influencing reactivity in catalytic and redox applications.

Evolution of Synthetic Approaches

Ligand Preparation

Methylcyclopentadiene is synthesized via thermal cracking of its dimer (dicyclopentadiene) at 170–200°C, followed by fractional distillation. Deprotonation with strong bases (e.g., KOH) generates the methylcyclopentadienyl anion (Cp'⁻), which coordinates to Fe²⁺:

$$
\text{FeCl}2 + 2\ \text{Cp'}^- \rightarrow \text{Cp'}2\text{Fe} + 2\ \text{Cl}^-
$$

This method, adapted from ferrocene synthesis, yields methylferrocene as an air-stable orange solid.

The molecular orbital theory provides a fundamental framework for understanding the electronic structure and bonding in iron-diene complexes, particularly those containing methylcyclopentadienyl ligands [16]. In these systems, the interaction between the metal d-orbitals and the π-system of the diene ligand creates a complex array of molecular orbitals that determine the stability and reactivity of the compound [14].

The iron(II) center in methylcyclopentadienyl complexes possesses a d6 electronic configuration, which interacts with the π-orbitals of the methylcyclopentadienyl anion through symmetry-allowed orbital combinations [36]. The cyclopentadienyl ring system contributes five π-orbitals that can be classified according to their symmetry properties: one a1 orbital, one e1 pair, and one e2 pair in the D5h point group [36] [37].

The molecular orbital energy diagram for iron-methylcyclopentadienyl complexes reveals several key bonding interactions [36]. The most significant stabilization arises from the interaction between the iron dxz and dyz orbitals with the e1 orbitals of the methylcyclopentadienyl ligand, forming strongly bonding e1g molecular orbitals [36]. This interaction is primarily responsible for the thermodynamic stability observed in these sandwich complexes [36].

The a1g molecular orbital, formed from the interaction of the iron dz2 orbital with the a1 orbital of the cyclopentadienyl ring, exhibits a more complex bonding character [38]. While traditionally considered bonding, recent molecular orbital calculations suggest this orbital has slight antibonding character, as evidenced by its energy position relative to the isolated iron d-orbital [38]. This apparent contradiction is resolved when considering that bond lengths in ferrocenium (1.68 Å) are longer than in neutral ferrocene (1.66 Å), indicating the a1g orbital does contribute to metal-ligand bonding [38].

The introduction of methyl substituents on the cyclopentadienyl ring significantly alters the electronic structure through both inductive and hyperconjugative effects [25]. Extended Hückel molecular orbital calculations demonstrate that methylation increases the electron density at the iron center from -0.5 to -1.4, as evidenced by decreased isomer shifts in Mössbauer spectroscopy [25]. This enhanced electron density also results in increased highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to unsubstituted cyclopentadienyl complexes [25].

Hapticity and Coordination Modes

Hapticity, denoted by the Greek letter η (eta), describes the coordination of a ligand to a metal center through an uninterrupted series of contiguous atoms [26]. In iron-methylcyclopentadienyl complexes, the most common coordination mode is η5-hapticity, where all five carbon atoms of the cyclopentadienyl ring interact simultaneously with the iron center [26] [28].

The η5-coordination mode in methylcyclopentadienyl iron complexes involves the overlap of the iron d-orbitals with the delocalized π-electron system of the aromatic cyclopentadienyl anion [27]. This coordination results in the formation of a sandwich structure where the iron atom is positioned between two cyclopentadienyl rings, creating the characteristic metallocene geometry [28].

Electron counting rules provide crucial insights into the stability of different coordination modes [27]. In η5-methylcyclopentadienyl iron complexes, each cyclopentadienyl ligand contributes five electrons to the metal center, and with iron(II) contributing six d-electrons, the complex achieves the favored 18-electron configuration [27] [28]. This electronic configuration corresponds to the complete filling of the nine valence orbitals (one s, three p, and five d) of the transition metal [19].

The 18-electron rule serves as a reliable predictor for the stability of organometallic complexes, particularly those containing π-acceptor ligands such as cyclopentadienyl groups [19]. Complexes that obey this rule typically exhibit enhanced thermodynamic stability and reduced reactivity compared to electron-deficient species [19]. The rule finds particular applicability in predicting formulas for stable transition metal complexes of the chromium, manganese, iron, and cobalt triads [19].

Variable coordination modes are possible depending on the electronic requirements of the metal center and steric constraints imposed by substituents [6]. While η5-coordination predominates in methylcyclopentadienyl iron complexes, reduced hapticity modes such as η3 or η1 can occur under specific conditions or in the presence of strongly competing ligands [6]. These alternative coordination modes typically result in significant geometric distortions and altered electronic properties [6].

The coordination geometry in sandwich complexes can adopt either eclipsed or staggered conformations [36]. In methylcyclopentadienyl iron complexes, the energy barrier for rotation between these conformations is extremely low (approximately 4 kilojoules per mole), allowing rapid interconversion at ambient temperatures [36]. This dynamic behavior manifests in nuclear magnetic resonance spectroscopy as averaged signals for the ring protons [36].

Electronic Structure and Bonding Models

The electronic structure of iron-methylcyclopentadienyl complexes can be understood through several complementary theoretical frameworks, including ligand field theory, crystal field theory, and molecular orbital theory [18]. Each approach provides unique insights into the nature of metal-ligand bonding and the resulting electronic properties [18].

Ligand field theory represents the most comprehensive approach for describing the electronic structure of these complexes [18]. This theory combines principles from both crystal field theory and molecular orbital theory to explain the loss of degeneracy in metal d-orbitals and the formation of metal-ligand bonds [18]. In the context of methylcyclopentadienyl iron complexes, ligand field theory successfully predicts the observed magnetic properties, optical spectra, and thermodynamic stability [18].

The crystal field model, while more simplistic, provides valuable insights into the d-orbital splitting patterns in these complexes [17]. In sandwich compounds, the cyclopentadienyl ligands create a unique ligand field environment that differs significantly from conventional octahedral or tetrahedral geometries [17]. The resulting d-orbital energy levels exhibit a characteristic pattern where the e1g orbitals (dxz, dyz) are stabilized through bonding interactions, while the a1g (dz2) and e2g (dxy, dx2-y2) orbitals experience different degrees of destabilization [36].

Density functional theory calculations have emerged as powerful tools for investigating the electronic structure of iron organometallic complexes [16]. These computational methods successfully reproduce experimental observables such as geometries, vibrational frequencies, and electronic transition energies [16]. The B3LYP functional with appropriate basis sets has proven particularly effective for modeling the electronic properties of metallocene systems [15] [32].

The bonding in methylcyclopentadienyl iron complexes exhibits significant covalent character, as evidenced by the substantial orbital mixing between metal and ligand states [11]. Energy decomposition analysis using natural orbitals for chemical valence reveals that orbital interactions contribute more significantly to the overall bonding than electrostatic interactions [11]. This finding contrasts with simpler ionic models and emphasizes the importance of covalent bonding in determining the stability of these complexes [11].

Multi-configurational approaches, including complete active space self-consistent field methods, provide the most accurate description of the electronic structure in cases where significant static correlation effects are present [9]. These methods have proven essential for understanding the ground state multiplicities and ionization energies of metallocene complexes [9]. For methylcyclopentadienyl iron systems, such calculations typically employ active spaces that include the metal d-orbitals and the most important ligand π-orbitals [32].

The electronic structure calculations predict specific magnetic properties that can be experimentally verified [12]. For iron(II) complexes with methylcyclopentadienyl ligands, theoretical calculations generally predict high-spin (quintet) ground states in the gas phase [12]. However, the actual spin state can be influenced by crystal packing effects and intermolecular interactions in the solid state [12].

Comparative Analysis with Related Metallocene Structures

Comparative analysis of methylcyclopentadienyl iron complexes with related metallocene structures reveals systematic trends in bonding, stability, and electronic properties across the transition metal series [14] [20]. These comparisons provide fundamental insights into the factors controlling metallocene chemistry and enable prediction of properties for new compounds [14].

The comparison between ferrocene and its methylated analogue demonstrates the significant electronic effects of methyl substitution [25]. Electrochemical measurements reveal that methylation lowers the oxidation potential of the iron center, making the complex more electron-rich and easier to oxidize [25]. This effect arises from the electron-donating properties of methyl groups, which increase the electron density at the metal center through both inductive and hyperconjugative mechanisms [25].

Systematic studies of metallocene complexes across the first transition series reveal important electronic structure trends [20]. Vanadium complexes typically adopt 17-electron configurations with doublet ground states, while chromium species achieve the favorable 18-electron count with singlet ground states [20]. Manganese metallocenes present more complex electronic structures with multiple low-lying spin states, reflecting the intermediate d5 configuration [20]. Iron metallocenes consistently favor 18-electron configurations, as exemplified by the exceptional stability of ferrocene and its derivatives [20].

The coordination geometry preferences vary significantly across the metallocene series [20]. While iron consistently adopts sandwich structures with parallel cyclopentadienyl rings, other metals may favor bent or half-sandwich geometries depending on their electronic requirements [20]. These geometric preferences reflect the interplay between electronic factors (achieving favorable electron counts) and steric constraints imposed by the ligands [20].

Cobalt and nickel metallocenes provide instructive comparisons with iron systems [14]. Cobaltocene adopts a 19-electron configuration and exhibits significantly different electronic properties compared to ferrocene [14]. The additional electron occupies an antibonding orbital, resulting in reduced thermodynamic stability and increased reactivity [14]. Nickelocene, with its 20-electron configuration, shows even greater deviation from the optimal 18-electron count and correspondingly reduced stability [14].

The bond lengths and structural parameters in metallocene complexes exhibit systematic trends that correlate with electronic structure [20]. Generally, complexes that deviate from the 18-electron rule show longer metal-ligand bonds and greater structural distortions [20]. The iron-cyclopentadienyl bond lengths in methylferrocene (approximately 2.05-2.08 Å) fall within the typical range for stable 18-electron metallocenes [14].

Computational studies comparing different metallocene structures have revealed the importance of d-orbital energy matching with ligand orbitals [21]. The d-band model, originally developed for surface chemistry, provides valuable insights into metallocene bonding [21]. According to this model, the strength of metal-ligand interactions depends on the energy of the metal d-states relative to the Fermi level [21]. Higher d-state energies generally correlate with stronger bonding interactions [21].

Computational Approaches to Structure Prediction

Modern computational chemistry provides sophisticated tools for predicting the structures and properties of iron-methylcyclopentadienyl complexes [34]. These methods range from empirical force field approaches to high-level quantum chemical calculations, each offering different balances between accuracy and computational efficiency [34].

Density functional theory represents the most widely used approach for structure prediction in organometallic systems [16]. The B3LYP hybrid functional, combined with appropriate basis sets such as 6-31G(d) or def2-TZVP, provides reliable predictions of molecular geometries, vibrational frequencies, and electronic properties [14] [15]. For iron-containing systems, the inclusion of relativistic effects through Douglas-Kroll-Hess corrections or effective core potentials often improves the accuracy of calculations [9].

Basis set selection plays a crucial role in achieving accurate results for metallocene systems [9]. The iron center requires basis sets that adequately describe both the 3d orbitals and possible 4s/4p contributions to bonding [9]. Split-valence basis sets with polarization functions, such as 6-31G(d,p) or cc-pVTZ, typically provide sufficient accuracy for most applications [9]. For calculations involving magnetic properties or excited states, more flexible basis sets may be necessary [9].

Crystal structure prediction for metallocene compounds presents unique challenges due to the complex interplay between intramolecular bonding and intermolecular packing forces [34]. Machine learning approaches combined with reticular chemistry principles have shown promise for predicting the structures of metal-organic frameworks and related materials [34]. These methods can potentially be adapted for metallocene crystal structure prediction [34].

The treatment of electron correlation effects requires careful consideration in metallocene calculations [9]. While density functional theory captures the majority of correlation effects, more sophisticated approaches such as coupled cluster theory may be necessary for highly accurate energetics [9]. The DLPNO-CCSD(T) method provides a computationally efficient approach to high-level correlation treatment for medium-sized organometallic systems [9].

Multi-configurational methods become essential when dealing with systems that exhibit significant static correlation or multiple electronic states [9]. The complete active space self-consistent field approach, combined with perturbation theory corrections, provides the most rigorous treatment of such systems [9]. For methylcyclopentadienyl iron complexes, active spaces typically include the iron 3d orbitals and the most important ligand π-orbitals [32].

Computational MethodTypical AccuracyComputational CostPrimary Applications
B3LYP/6-31G(d)±0.02 Å (bond lengths)LowGeometry optimization, frequency calculations
M06-L/def2-TZVP±0.01 Å (bond lengths)MediumHigh-accuracy structure prediction
DLPNO-CCSD(T)±0.005 Å (bond lengths)HighBenchmark calculations
CASSCF/CASPT2VariableVery HighMulti-reference systems, excited states

Validation of computational predictions requires comparison with experimental data whenever available [31]. X-ray crystallography provides the most direct structural information, while spectroscopic techniques such as nuclear magnetic resonance, infrared, and electronic absorption spectroscopy offer insights into electronic structure and dynamics [30] [35]. The agreement between calculated and experimental observables serves as the primary criterion for assessing the reliability of computational methods [35].

Recent developments in quantum Monte Carlo methods offer promising alternatives for highly accurate calculations on metallocene systems [9]. The auxiliary field quantum Monte Carlo approach, combined with multi-determinant trial wavefunctions, has demonstrated benchmark accuracy for metallocene ionization energies [9]. These methods may eventually provide reference data for calibrating more approximate theoretical approaches [9].

Dates

Modify: 2024-04-14

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